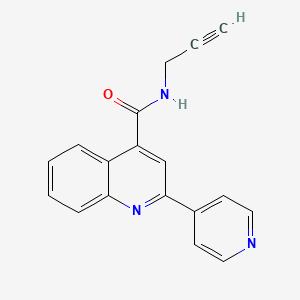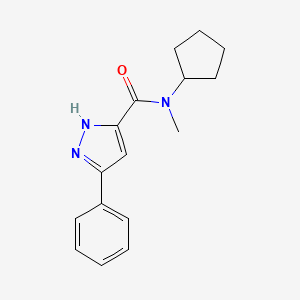
6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide, also known as PHD inhibitor IOX-2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of prolyl hydroxylase domain-containing enzymes (PHD), which are involved in the regulation of hypoxia-inducible factor (HIF) and play a crucial role in the cellular response to hypoxia.
Wirkmechanismus
The mechanism of action of 6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide involves the inhibition of 6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide enzymes, which are responsible for the hydroxylation of HIF. This hydroxylation leads to the degradation of HIF by the proteasome. Inhibition of 6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide enzymes leads to the stabilization of HIF and activation of the HIF pathway. This results in the upregulation of genes involved in erythropoiesis, angiogenesis, and glucose metabolism.
Biochemical and physiological effects:
The biochemical and physiological effects of 6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide include the upregulation of erythropoietin (EPO), which stimulates erythropoiesis and increases the production of red blood cells. It also promotes angiogenesis, the formation of new blood vessels, and glucose metabolism. These effects make it a potential therapeutic agent for the treatment of anemia, ischemic diseases, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide in lab experiments is its specificity for 6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide enzymes. This makes it a potent inhibitor of the HIF pathway and reduces the risk of off-target effects. However, the compound has limited solubility in water and requires the use of organic solvents for its preparation and administration. This can lead to toxicity and other undesirable effects in lab animals.
Zukünftige Richtungen
There are several future directions for the study of 6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide. One area of research is the development of new derivatives with improved solubility and bioavailability. Another direction is the investigation of its potential therapeutic applications in the treatment of cancer, ischemic diseases, and other conditions associated with hypoxia. Furthermore, the compound's effects on glucose metabolism and angiogenesis make it a potential target for the treatment of metabolic disorders such as diabetes and obesity.
Synthesemethoden
The synthesis of 6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide involves the reaction of 2-methylpyridine-3-carboxylic acid with imidazole and 2-chloro-N-(2-methylphenyl)acetamide in the presence of a base. The reaction is carried out at a high temperature and yields the desired compound with high purity.
Wissenschaftliche Forschungsanwendungen
6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit 6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide enzymes, which in turn activates the HIF pathway and increases the production of erythropoietin (EPO). This has led to its investigation in the treatment of anemia and other conditions associated with hypoxia.
Eigenschaften
IUPAC Name |
6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-12-4-2-3-5-14(12)19-16(21)13-6-7-15(18-10-13)20-9-8-17-11-20/h2-11H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXJIKLQBADXJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B7470413.png)


![N-(2,6-dimethylphenyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470445.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methoxyphenyl]methanone](/img/structure/B7470456.png)
![3-[(2-Oxo-2-piperidin-1-ylethyl)amino]benzonitrile](/img/structure/B7470469.png)


![4-Methyl-1-[(4-methylsulfanylphenoxy)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7470482.png)


